Allyl methanesulfonate

Description

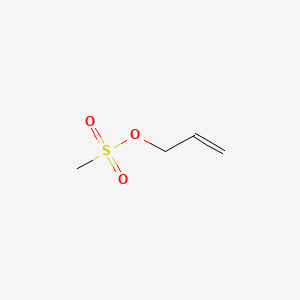

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDMKGNNRMLBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217618 | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6728-21-8 | |

| Record name | 2-Propen-1-yl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-en-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Allyl Methanesulfonate

Established Laboratory Synthesis Routes

Two well-established routes for the laboratory synthesis of allyl methanesulfonate (B1217627) are the esterification of allyl alcohol with methanesulfonyl chloride and the conversion from allylic halides.

Esterification of Allyl Alcohol with Methanesulfonyl Chloride

CH₂=CHCH₂OH + CH₃SO₂Cl → CH₂=CHCH₂OSO₂CH₃ + HCl

This process requires careful control of reaction conditions to ensure high yield and purity of the final product.

The presence of a base is critical in this esterification reaction to neutralize the hydrochloric acid generated. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly employed for this purpose. masterorganicchemistry.com The base scavenges the HCl, preventing potential side reactions and driving the equilibrium towards the product. masterorganicchemistry.com The choice of base and its stoichiometry are important factors in optimizing the reaction.

The solvent system also plays a significant role. Aromatic organic solvents like toluene (B28343) and xylene are often used. google.comgoogle.com Dichloromethane is another suitable solvent. The selection of the solvent can influence the reaction rate, solubility of reactants, and ease of product purification. For instance, using an aromatic solvent allows for a straightforward workup procedure involving washing with an aqueous alkali metal carbonate solution to remove impurities and improve the thermal stability of the resulting allyl methanesulfonate solution. google.comgoogle.com

Table 1: Influence of Base and Solvent on this compound Synthesis

| Base | Solvent | Purpose of Base | Solvent Function | Reference |

|---|---|---|---|---|

| Triethylamine | Toluene | Neutralizes HCl byproduct | Dissolves reactants, facilitates workup | google.com |

| Pyridine | Dichloromethane | Scavenges HCl | Provides reaction medium | masterorganicchemistry.com |

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. The reaction is typically conducted at controlled, often cool, temperatures, for instance between 10-15°C, to manage the exothermic nature of the reaction and minimize side reactions. google.com The order of addition of reagents is also important; often, the tertiary amine is added dropwise to a solution of allyl alcohol and methanesulfonyl chloride in the chosen solvent. google.com

Post-synthesis, purification is commonly achieved through vacuum distillation. The yield of the reaction can be quite high, with some procedures reporting yields of up to 93%. The purity of the final product is often verified using techniques like proton nuclear magnetic resonance (p.m.r.) spectroscopy.

Table 2: Key Parameters for Yield Optimization

| Parameter | Condition | Reason | Reference |

|---|---|---|---|

| Temperature | 10-15°C | Control exothermicity, minimize side reactions | google.com |

| Reagent Addition | Dropwise addition of base | Controlled reaction rate | google.com |

| Purification | Vacuum Distillation | Separation of pure product from byproducts | |

| Workup | Washing with aq. Na₂CO₃ | Removal of acidic impurities | google.comgoogle.com |

Role of Base Catalysis and Solvent Systems

Conversion from Allylic Halides

An alternative synthetic route to this compound involves the conversion of allylic halides, such as allyl chloride. This method relies on a nucleophilic substitution reaction where the halide is displaced by a methanesulfonate group.

The use of silver methanesulfonate (AgOMs) is a key strategy for this conversion. purdue.edu The reaction between an allylic halide (e.g., allyl chloride) and silver methanesulfonate in a suitable polar solvent like acetonitrile (B52724) results in the formation of this compound and the precipitation of the corresponding silver halide (e.g., AgCl). purdue.edugoogleapis.com

CH₂=CHCH₂Cl + AgOSO₂CH₃ → CH₂=CHCH₂OSO₂CH₃ + AgCl(s)

The precipitation of the insoluble silver halide is a significant driving force for this reaction, pushing the equilibrium towards the formation of the desired product. googleapis.com It is crucial to use stoichiometric amounts of the reactants, as an excess of either silver methanesulfonate or the allylic halide can lead to contamination of the final product that is difficult to remove. googleapis.com

The reaction of silver salts with alkyl halides is generally considered to proceed through a concerted mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. purdue.edu In the case of allyl chloride reacting with silver methanesulfonate, the reaction produces unrearranged allyl mesylate, which supports a concerted process rather than one involving a free carbocation that could lead to rearrangement. purdue.edu This type of halide exchange is analogous to the Finkelstein reaction, where a halide is exchanged for another. adichemistry.com The methanesulfonate group is an excellent leaving group, which facilitates such substitution reactions. masterorganicchemistry.comlibretexts.org

Silver Salt Mediated Reactions (e.g., Silver Methanesulfonate)

Industrial Scale Preparative Techniques

On an industrial scale, the synthesis of this compound is geared towards efficiency, yield, and safety. The methodologies employed are optimized for large-scale production, focusing on cost-effective reagents and processes that can be reliably controlled.

Markovnikov Addition Approaches to Allyl Alcohol Derivatives

The primary industrial production method for this compound involves the direct reaction of methanesulfonic acid with allyl alcohol. This synthesis is an example of a Markovnikov addition reaction across the double bond of the allyl alcohol.

The mechanism proceeds via the protonation of the alkene's pi electrons by the strong methanesulfonic acid. chadsprep.com This leads to the formation of a carbocation intermediate. chadsprep.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that has the greater number of hydrogen atoms, resulting in the more stable secondary carbocation. The methanesulfonate anion then acts as a nucleophile, attacking the carbocation to form the final ester product, this compound. This electrophilic addition reaction is typically facilitated by heating the reactants under acidic conditions to drive the reaction to completion. chadsprep.com

While other advanced Markovnikov additions to allylic alcohols exist, such as palladium-catalyzed reactions to form β-amino alcohols, the direct acid-catalyzed addition of methanesulfonic acid remains a straightforward and common approach for industrial synthesis of the corresponding methanesulfonate ester. acs.orgnih.gov

Purification and Scale-Up Considerations

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials and byproducts. The standard method for purification at an industrial scale is distillation. Due to the thermal sensitivity of the ester, vacuum distillation is often employed to lower the boiling point and prevent decomposition, with a reported boiling point of 76°C at 73 Torr.

A significant consideration in the scale-up of methanesulfonate ester production is the thermal stability of the product. Acidic impurities can catalyze decomposition, posing a risk in large-scale batches. A patented improvement in the purification process involves washing the crude product, dissolved in an aromatic organic solvent like toluene or xylene, with an aqueous alkali metal carbonate solution, such as sodium carbonate. google.comgoogle.com This step neutralizes residual acids and removes water-soluble impurities, yielding a solution of alkyl methanesulfonate with significantly improved thermal stability, which is a critical factor for safe handling and storage in industrial settings. google.comgoogle.com

Table 1: Industrial Synthesis and Purification Parameters for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Reaction Type | Markovnikov addition | chadsprep.com |

| Reactants | Allyl alcohol, Methanesulfonic acid | |

| Conditions | Heating under acidic conditions | |

| Primary Purification | Vacuum distillation | |

| Stability Enhancement | Washing with aqueous alkali metal carbonate solution in an aromatic solvent | google.comgoogle.com |

Novel and Emerging Synthetic Approaches for Methanesulfonate Esters

While traditional methods are well-established, research continues to yield novel and more efficient strategies for the synthesis of methanesulfonate esters, including this compound. These approaches often focus on milder reaction conditions, improved yields, and greater substrate scope.

A widely used laboratory-scale and industrial method involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com This reaction is typically performed at room temperature. Variations on this method have been developed for practicality and safety on a larger scale. One such improvement uses a combination of potassium carbonate as the primary base and a catalytic amount of a sterically unhindered tertiary amine (e.g., trimethylamine). oup.com This system is mild and effective, avoiding the formation of reactive ammonium (B1175870) halides that can lead to side products. oup.com

Emerging catalytic systems offer more elegant solutions. Indium has been shown to be an effective catalyst for the sulfonylation of alcohols with sulfonyl chlorides, providing excellent yields for a wide range of substrates, including less nucleophilic and sterically hindered ones, under mild conditions. organic-chemistry.org

Other novel strategies focus on process improvements and unique reaction pathways. A patented method describes the synthesis of methanesulfonic acid active esters from m-dichlorobenzene through a multi-step process involving a Friedel-Crafts reaction, condensation with glycerin catalyzed by a heteropoly acid, and subsequent esterification with methylsulfonyl chloride. google.com Furthermore, research into the direct esterification of alcohols with methanesulfonic acid continues, driven by the need to understand and control the formation of genotoxic sulfonate ester impurities in pharmaceutical manufacturing. pqri.orgresearchgate.net Studies have elucidated the reaction mechanism and the impact of parameters like temperature and water content, showing that the reaction is reversible and that ester formation can be minimized by controlling these conditions. researchgate.netenovatia.com

Table 2: Comparison of Synthetic Approaches for Methanesulfonate Esters

| Method | Key Reagents | Catalyst/Base | General Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Standard Mesylation | Alcohol, Methanesulfonyl chloride | Triethylamine | Room Temperature | Well-established, widely used | |

| Modified Mesylation | Alcohol, Methanesulfonyl chloride | K₂CO₃, cat. Tertiary amine | 0-5 °C | Mild, avoids reactive byproducts, scalable | oup.com |

| Indium Catalysis | Alcohol, Sulfonyl chloride | Indium | Mild conditions | High efficiency, broad substrate scope | organic-chemistry.org |

| Direct Esterification | Alcohol, Methanesulfonic acid | None (acid is catalyst) | Elevated temperature, anhydrous | Atom economical (no byproducts) | pqri.org |

| Heteropoly Acid Catalysis | Glycerin, m-dichlorobenzene derivatives, Methylsulfonyl chloride | Heteropoly acid | Multi-step process | Novel route for complex active esters | google.com |

Chemical Reactivity and Reaction Mechanisms of Allyl Methanesulfonate

Nucleophilic Substitution Pathways

The methanesulfonate (B1217627) group is an excellent leaving group, making allyl methanesulfonate a versatile substrate for nucleophilic substitution reactions where the allyl group is transferred to a nucleophile. This process involves the cleavage of the alkyl-oxygen bond.

Allylic systems like this compound can undergo nucleophilic substitution through several mechanisms, including S_N1, S_N2, and a distinct pathway known as S_N2'. gacbe.ac.inresearchgate.netslideshare.net

S_N2 (Bimolecular Nucleophilic Substitution): This mechanism involves a one-step process where the nucleophile attacks the α-carbon (the carbon directly bonded to the leaving group) from the backside, leading to a concerted displacement of the leaving group. slideshare.netwikipedia.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org Allylic systems often exhibit enhanced reactivity in S_N2 reactions compared to their saturated counterparts. gacbe.ac.in This acceleration is attributed to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. gacbe.ac.inwikipedia.org

S_N1 (Unimolecular Nucleophilic Substitution): This two-step mechanism is favored by substrates that can form stable carbocations and is often facilitated by polar protic solvents. gacbe.ac.inlibretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.org The subsequent step is a rapid attack by the nucleophile. openochem.org Allylic substrates are particularly prone to S_N1 reactions due to the formation of a resonance-stabilized allylic cation. libretexts.orgopenochem.org

S_N2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (the terminal carbon of the allyl system) instead of the α-carbon. researchgate.netslideshare.net This attack occurs concurrently with the shift of the double bond and the expulsion of the leaving group from the α-carbon. slideshare.net The S_N2' pathway can lead to rearranged products, and its prevalence depends on factors like the structure of the substrate and the nature of the nucleophile. slideshare.net

The competition between these pathways is influenced by reaction conditions such as the strength and concentration of the nucleophile, the solvent, and the specific structure of the allylic substrate. gacbe.ac.in For instance, a high concentration of a strong nucleophile typically favors the S_N2 pathway. gacbe.ac.in

A key feature of this compound's reactivity is the fission of its alkyl-oxygen bond. The methanesulfonate anion (CH₃SO₃⁻) is a very stable species and therefore an excellent leaving group. This facilitates the cleavage of the C-O bond, allowing the allyl group to be transferred to various nucleophiles. This property is fundamental to its role as an allylating agent in organic synthesis. For example, it can react with nucleophiles like amines, thiols, and alkoxides to introduce an allyl moiety.

The rate of nucleophilic substitution reactions is significantly affected by the nature of the leaving group. A good leaving group is a weak base that is stable on its own. Sulfonates, such as mesylates and tosylates, are among the best leaving groups, generally being much more reactive than halides. nih.govmasterorganicchemistry.com

The relative reactivity of common leaving groups is estimated as follows: Halides < Sulfonates nih.gov

This enhanced reactivity means that this compound will typically undergo nucleophilic substitution faster than the corresponding allyl halides (allyl chloride, allyl bromide). gacbe.ac.inquora.com While allyl halides are already quite reactive due to the allylic system, the superior leaving group ability of the mesylate group further accelerates the reaction. gacbe.ac.inmasterorganicchemistry.com This makes this compound a more potent alkylating agent.

Table 1: Comparison of Leaving Groups

| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Reactivity |

|---|---|---|---|---|

| Mesylate | CH₃SO₃⁻ | Methanesulfonic acid (CH₃SO₃H) | ~ -2.6 | Very High |

| Chloride | Cl⁻ | Hydrochloric acid (HCl) | ~ -7 | Moderate |

This table provides a generalized comparison; actual reactivity can be influenced by solvent and other reaction conditions.

In reactions proceeding through an S_N1 or S_N1-like mechanism, the formation of an allylic cation is a critical step. openochem.orgdalalinstitute.com The departure of the methanesulfonate group from this compound generates a primary allylic carbocation. This cation is significantly stabilized by resonance, where the positive charge is delocalized over the α and γ carbons. openochem.org

This delocalization has two important consequences:

Enhanced Stability: The resonance stabilization lowers the activation energy for carbocation formation, making the S_N1 pathway more accessible for allylic systems compared to simple primary alkyl systems. libretexts.orgopenochem.org

Ambident Electrophilicity: The nucleophile can attack either of the carbons bearing a partial positive charge (C1 and C3). openochem.org While attack on the primary this compound itself would likely favor direct substitution, if rearrangement or S_N1 pathways occur, a mixture of products can result from attack at either electrophilic site. openochem.orguou.ac.in

Influence of Leaving Group Chemistry on Reactivity (e.g., Comparative Analysis with Allyl Halides)

Reactions of the Unsaturated Allyl Moiety

Beyond substitution reactions, the carbon-carbon double bond in the allyl group can also participate in chemical transformations.

The double bond in this compound can undergo electrophilic addition reactions. libretexts.org In these reactions, an electrophile attacks the π-electrons of the double bond. libretexts.org For example, halogens like bromine (Br₂) can add across the double bond to form a dihalo derivative. Hydrogenation of the double bond, typically using a catalyst like palladium on carbon, can also occur to yield propyl methanesulfonate. These reactions compete with the nucleophilic substitution at the α-carbon, and the outcome often depends on the specific reagents and conditions used.

Catalytic Hydrogenation to Saturated Analogs

Oxidative Transformations

The alkene functionality of this compound is also a prime target for oxidative reactions, which can be used to introduce oxygen-containing functional groups or to cleave the molecule.

The epoxidation of this compound involves the conversion of its carbon-carbon double bond into an epoxide (oxirane) ring, yielding glycidyl (B131873) methanesulfonate. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose. The reaction follows the Prilezhaev mechanism, a concerted process where the peroxy acid delivers an oxygen atom to the alkene. Alternatively, metal-catalyzed epoxidations can be employed. researchgate.net While many epoxidation strategies target allylic alcohols (e.g., Sharpless asymmetric epoxidation), unfunctionalized alkenes like the one in this compound can be epoxidized using methods like the Jacobsen or Shi epoxidation. researchgate.net The resulting product, glycidyl methanesulfonate, combines the reactivity of an epoxide ring with a good leaving group, making it a valuable intermediate in organic synthesis.

Table 3: Epoxidation of this compound

| Reactant | Reagent Example | Product |

| This compound | m-CPBA | Glycidyl methanesulfonate |

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in this compound. libretexts.orglibretexts.org This two-step process begins with the reaction of the alkene with ozone (O₃), typically at low temperatures such as -78 °C. cdnsciencepub.com Ozone adds across the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). unl.edu

The second step involves the workup of the ozonide. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to produce two carbonyl compounds. masterorganicchemistry.com For this compound, this would yield methanesulfonyloxymethanal and formaldehyde. An oxidative workup, using a reagent such as hydrogen peroxide (H₂O₂), would oxidize any resulting aldehydes to carboxylic acids. libretexts.orgmasterorganicchemistry.com

Table 4: Ozonolysis of this compound (Reductive Workup)

| Reactant | Reagents | Products |

| This compound | 1. O₃2. (CH₃)₂S (Dimethyl sulfide) | Methanesulfonyloxymethanal and Formaldehyde |

Epoxidation Strategies

Specific Catalytic Transformations

This compound is an effective electrophile in transition metal-mediated cross-coupling reactions, where the methanesulfonate group serves as an excellent leaving group for oxidative addition to a low-valent metal center. google.com These reactions are fundamental for forming new carbon-carbon bonds.

Palladium-catalyzed reactions are particularly prominent. In the Heck reaction , an alkene is coupled with an organohalide or pseudohalide. libretexts.org While less common than using aryl halides, allylic electrophiles like this compound can participate in Heck-type reactions, coupling with alkenes to form diene products.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. mdpi.comscirp.org Allylic sulfonates can serve as the electrophilic partner in these reactions. researchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the mesylate, forming a π-allyl palladium(II) complex. nih.gov This is followed by transmetalation with an activated organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. scirp.org

Nickel-catalyzed cross-coupling reactions also provide a powerful means to functionalize this compound. researchgate.net These reactions can couple allylic electrophiles with a variety of partners, offering an alternative to palladium with distinct reactivity and selectivity profiles. rsc.org

Table 5: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Allylic Partner | Boron Reagent | Catalyst System (Example) | Product Type (Example) |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base | Allyl-Aryl Compound |

Copper-Mediated Trifluoromethylation Reactions

Palladium-Catalyzed Allylic Functionalizations

This compound is a valuable substrate in palladium-catalyzed allylic functionalization, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org In these reactions, often referred to as Tsuji-Trost type reactions, the methanesulfonate group serves as an effective leaving group. researchgate.net

The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the double bond of the this compound. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond, displacing the mesylate anion and forming a π-allylpalladium(II) complex. nih.gov This electrophilic intermediate is then attacked by a nucleophile (such as a malonate ester or an amine), leading to the formation of the new functionalized allylic product and regenerating the palladium(0) catalyst, allowing the cycle to continue. nih.govresearchgate.net This methodology provides a powerful tool for introducing an allyl group into various organic molecules. researchgate.net

Intramolecular Carbometallation in Allyl Systems

The allyl group is reactive in intramolecular carbometallation reactions, which are powerful methods for constructing cyclic molecules. While not starting directly from this compound, related systems demonstrate the reactivity of the allyl moiety in such transformations. For instance, N-allyl-ynamides can undergo a highly regioselective intramolecular carbolithiation to form substituted 1,4-dihydropyridines and pyridines. beilstein-journals.orgresearchgate.net

In the synthesis of the required N-allyl-ynamide substrates, an allylic mesylate is often used as a key intermediate. beilstein-journals.orgresearchgate.net For example, an alcohol can be activated by converting it to an allylic mesylate, which is then reacted with an amine (like potassium phthalimide) to introduce the N-allyl group. beilstein-journals.orgresearchgate.net The subsequent cyclization step involves the deprotonation of the substrate with a strong base like s-butyllithium to form a transient allyllithium species. This intermediate then undergoes a 6-endo-dig intramolecular carbometallation, attacking the alkyne to form a new heterocyclic ring system. beilstein-journals.orgresearchgate.net

Solvolysis Reactions

Solvolysis describes the reaction of a substrate with the solvent, which acts as the nucleophile. Due to the excellent leaving group ability of the methanesulfonate group, this compound readily undergoes solvolysis reactions.

In the presence of water, this compound undergoes hydrolysis. In this reaction, a water molecule acts as the nucleophile and attacks the allylic carbon, leading to the cleavage of the alkyl-oxygen bond and displacement of the methanesulfonate anion. The products of this reaction are allyl alcohol and methanesulfonic acid. The rate of hydrolysis can be influenced by factors such as pH and temperature. Studies on related sulfonate esters show that hydrolysis rates are significantly affected by pH changes, which can be exploited for selective removal in complex reaction mixtures. researchgate.net

When this compound is dissolved in an alcohol, it can undergo alcoholysis to form an ether. This reaction is a variation of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide or sulfonate. masterorganicchemistry.com In this case, the alcohol solvent acts as the nucleophile, attacking the allylic carbon and displacing the methanesulfonate group. The products are an allyl ether and methanesulfonic acid. The reaction rate is dependent on the structure of the alcohol and the reaction conditions. enovatia.com

Table 2: Solvolysis Reactions of this compound

| Reaction Type | Nucleophile (Solvent) | Products |

|---|---|---|

| Hydrolysis | Water (H2O) | Allyl alcohol + Methanesulfonic acid |

| Alcoholysis | Alcohol (R-OH) | Allyl ether (CH2=CHCH2OR) + Methanesulfonic acid |

Hydrolysis in Aqueous Media

Kinetic and Mechanistic Investigations of this compound

The reactivity of this compound is a subject of significant interest in organic synthesis, owing to its dual functionality: the highly reactive allyl group and the effective methanesulfonate leaving group. Understanding the kinetics and mechanisms of its reactions is crucial for controlling reaction outcomes and optimizing conditions for desired transformations.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly elucidating the kinetics of chemical reactions under synthetically relevant conditions. mt.comnih.gov Unlike traditional kinetic methods that often require a large excess of one reactant to maintain pseudo-first-order conditions, RPKA utilizes data from experiments where the concentrations of multiple reactants change simultaneously. mt.com This approach provides a comprehensive kinetic profile from a minimal number of experiments, accelerating the understanding of reaction mechanisms. nih.gov

The application of RPKA to reactions involving this compound can offer deep insights into reaction rates and mechanisms. By continuously monitoring the concentration of reactants and products over time, a detailed picture of the reaction's kinetic behavior can be constructed. This is particularly valuable for complex catalytic cycles or reactions with competing pathways. mt.com

The core of RPKA involves graphical rate analysis. A series of experiments are designed to systematically vary the initial concentrations of reactants or the presence of a catalyst. The reaction rate is then plotted against the concentration of a specific reactant. The shape of these plots reveals the order of the reaction with respect to that component. acs.org

Table 1: Illustrative RPKA Experimental Design for a Hypothetical Reaction

| Experiment | [this compound]₀ (M) | [Nucleophile]₀ (M) | [Catalyst] (mol%) | Measured Parameter | Kinetic Information Gained |

| 1 | 0.5 | 0.5 | 1 | Rate vs. [this compound] | Order in Substrate |

| 2 | 0.5 | 0.6 | 1 | Rate vs. [Nucleophile] | Order in Nucleophile |

| 3 | 0.5 | 0.5 | 2 | Rate vs. [Catalyst] | Order in Catalyst |

| 4 | 0.25 | 0.5 | 1 | Comparison with Exp. 1 | Confirmation of Rate Orders |

This table is illustrative and demonstrates a typical experimental setup for an RPKA study.

For instance, in a palladium-catalyzed allylic substitution reaction, RPKA can distinguish whether the rate-limiting step is the oxidative addition of the palladium(0) catalyst to the this compound, the nucleophilic attack, or the reductive elimination to release the product. acs.org This level of mechanistic detail is instrumental in optimizing catalyst structure, reaction temperature, and solvent for improved yield and selectivity.

Elucidation of Rate-Determining Steps and Reaction Intermediates

The elucidation of rate-determining steps and the identification of transient reaction intermediates are fundamental to understanding the reaction mechanism of this compound. Its structure allows for several potential reaction pathways, primarily nucleophilic substitution reactions (SN1, SN2) and transition-metal-catalyzed processes.

The nature of the rate-determining step is highly dependent on the substrate, nucleophile, solvent, and catalyst. libretexts.orgwikipedia.org In the absence of a strong catalyst, the reaction can proceed through either an SN1 or SN2 pathway.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the leaving group, and the bond to the leaving group breaks simultaneously. wikipedia.org The rate of this reaction is second-order, depending on the concentration of both the this compound and the nucleophile. wikipedia.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The transition state involves a pentacoordinate carbon center. wikipedia.org

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) proceeds through a two-step mechanism. The rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. The rate is first-order, depending only on the concentration of the this compound. libretexts.org This mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and weaker nucleophiles. libretexts.org

A key feature of allyl systems is the stability of the corresponding allylic carbocation . This intermediate is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization makes the SN1 pathway more accessible for this compound compared to its saturated analogue, propyl methanesulfonate. libretexts.org The formation of this allylic cation can lead to rearranged products, where the nucleophile attacks the remote carbon of the allyl system (an SN1' reaction). mdpi.com

In palladium-catalyzed allylic alkylations, the mechanism involves the formation of a (π-allyl)palladium complex. The oxidative addition of a Pd(0) species to this compound forms a cationic Pd(II)-allyl intermediate. researchgate.net The subsequent nucleophilic attack on the allyl moiety can be the rate-determining step. Mechanistic studies, often combining kinetic analysis with computational methods like Density Functional Theory (DFT), are employed to map out the potential energy surface of the catalytic cycle and identify the highest energy barrier, which corresponds to the rate-determining step. researchgate.net

Table 2: Potential Intermediates and Transition States in this compound Reactions

| Reaction Pathway | Key Intermediate / Transition State | Characteristics | Factors Favoring Pathway |

| SN2 | Pentacoordinate Transition State | Concerted bond-forming and bond-breaking. wikipedia.org | Strong nucleophile, polar aprotic solvent. libretexts.org |

| SN1 | Allylic Carbocation | Stabilized by resonance; planar geometry at the cationic center. libretexts.org | Weak nucleophile, polar protic solvent. libretexts.org |

| Pd-Catalyzed | (π-allyl)palladium(II) Complex | Cationic complex; allyl group is η³-coordinated to the metal. researchgate.net | Presence of a Pd(0) catalyst. |

Research has also explored reactions where an allylic cation is proposed as a key intermediate. For example, studies on related allylic mesylates in the presence of enzymes have suggested the formation of an enzyme-bound allylic cation, which is then trapped by a nucleophilic residue in the enzyme's active site. mdpi.com Investigations into the reaction of 1-¹⁴C-allyl chloride with silver methanesulfonate to produce unrearranged allyl mesylate suggest a concerted SN1-SN2 type mechanism. purdue.edu

Applications of Allyl Methanesulfonate in Advanced Organic Synthesis

Reagent for Allyl Group Introduction in Complex Molecular Architectures

Allyl methanesulfonate (B1217627) is widely employed as a reagent for the introduction of the allyl group (CH₂=CH–CH₂–) into a variety of molecular structures. The high S(N)2-reactivity of the compound makes it an effective allylic alkylating agent. nih.gov The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic attack at the terminal carbon of the allyl group. This property is exploited in numerous synthetic transformations to build molecular complexity.

For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, allyl methanesulfonate can serve as the electrophilic partner. These reactions are powerful tools for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net A cooperative catalysis system involving an isothiourea Lewis base and a palladium catalyst has been shown to enable the enantioselective alkylation of α-substituted-α-cyano esters with this compound. researchgate.net This method allows for the construction of challenging quaternary stereogenic centers, which are common motifs in bioactive molecules and natural products. researchgate.net The inherent reactivity of this compound makes it a reliable substrate for such sophisticated catalytic systems aimed at producing complex, chiral molecules. researchgate.net

Building Block in Target-Oriented Synthesis

Beyond its role as a simple allylating agent, this compound serves as a fundamental building block in the multi-step synthesis of specific, high-value target molecules. Its bifunctionality allows for sequential and diverse chemical modifications, paving the way for the construction of complex frameworks from a relatively simple precursor.

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is of immense interest in medicinal and agrochemical chemistry due to the unique properties they impart to molecules. d-nb.info this compound has proven to be a valuable substrate for the synthesis of trifluoromethylated compounds.

A notable application is the copper-mediated trifluoromethylation of allylic methanesulfonates using trifluoromethyltrimethylsilane (TMSCF₃) as the CF₃ source. d-nb.inforesearchgate.net This method provides a convenient and economical approach to generate allylic-CF₃ derivatives under mild conditions. d-nb.info Research has demonstrated that this protocol can be scaled up and exhibits good functional group compatibility. d-nb.info For example, the reaction of cinnamyl methanesulfonate under these conditions yields the corresponding linear trifluoromethylated product in high yield. d-nb.info

Table 1: Copper-Mediated Trifluoromethylation of Allyl Methanesulfonates

| Substrate (this compound Derivative) | Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cinnamyl methanesulfonate | TMSCF₃ | CuI / 1,10-phenanthroline | Linear allylic-CF₃ | 78% | d-nb.info |

This table summarizes the general findings from the cited research on the trifluoromethylation of this compound derivatives.

The strategic assembly of complex natural products often relies on the use of versatile building blocks that can be elaborated into key structural fragments. Allyl-allyl cross-coupling reactions, for instance, are a critical method for creating 1,5-diene structures, which are prevalent in terpenes and other natural products. rsc.org In these reactions, an allylic electrophile, such as this compound, is coupled with an allylic nucleophile. rsc.org

Furthermore, the ability of this compound to participate in reactions that create stereocenters is crucial for natural product synthesis. researchgate.net As mentioned previously, its use in palladium-catalyzed reactions to form quaternary stereocenters provides a route to α-amino acid derivatives and other complex fragments that are pivotal for the total synthesis of bioactive natural products. researchgate.net The versatility of the allyl group allows for subsequent transformations, such as oxidation or metathesis, further extending its utility in constructing the carbon skeletons of natural product analogs.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and 1,4-dihydropyridines (1,4-DHPs) are a particularly important class known for their diverse biological activities, including use as calcium channel blockers. biointerfaceresearch.com Allylic mesylates, the class of compounds to which this compound belongs, are valuable precursors in the synthesis of substituted dihydropyridines.

One synthetic strategy involves the preparation of N-allyl-ynamides, which can then undergo a sequence of lithiation, isomerization, and intramolecular carbolithiation to yield highly substituted 1,4-dihydropyridines. beilstein-journals.org The initial N-allyl group is often installed using an allylic mesylate. For example, in a formal synthesis of the drug sarizotan, a key intermediate is an N-Boc protected allylic amine, which is prepared from the corresponding allylic mesylate. beilstein-journals.org This demonstrates the role of the allyl mesylate unit as a foundational element for constructing the necessary precursors for the 6-endo-dig cyclization that forms the dihydropyridine (B1217469) ring. beilstein-journals.org This approach highlights the importance of this compound and related reagents in building the scaffolds of medicinally relevant heterocyclic systems. beilstein-journals.org

Construction of Natural Product Fragments and Analogs

Precursor in Polymer Chemistry

In the realm of polymer science, this compound serves as a key starting material for the synthesis of specialized monomers that are incorporated into polymers to modify their properties.

Allyl sulfonate and methallyl sulfonate are important comonomers used in the polymer industry, particularly for copolymerization with other unsaturated monomers like acrylonitrile. Current time information in Bangalore, IN. The incorporation of these sulfonate-containing monomers can improve properties such as dyeability in acrylic fibers.

This compound can be used as a precursor to produce sodium allyl sulfonate. The synthesis typically involves the reaction of an allylating agent with sodium sulfite (B76179) in an aqueous or aqueous-ethanolic solution. Current time information in Bangalore, IN. The highly reactive methanesulfonate group is displaced by the sulfite anion to form the desired allyl sulfonate salt. Current time information in Bangalore, IN. This conversion provides a direct route from a readily available organosulfur compound to a valuable functional monomer for polymer applications. Current time information in Bangalore, IN.

Table 2: Application of this compound in Comonomer Synthesis

| Precursor | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| This compound | Sodium Sulfite (Na₂SO₃) | Sodium Allyl Sulfonate | Comonomer for copolymerization with acrylonitrile | Current time information in Bangalore, IN. |

This table illustrates the role of this compound as a precursor to important sulfonate comonomers.

Copolymerization with Unsaturated Monomers

While direct copolymerization of this compound is not extensively documented, its derivatives, primarily sodium allyl sulfonate and sodium methallyl sulfonate, serve as important comonomers in polymerization reactions with other unsaturated monomers. These sulfonate monomers, which can be synthesized from this compound, are particularly noted for their use in copolymerization with acrylonitrile. The incorporation of these functional monomers can modify the properties of the resulting polymer, for instance, by improving dye uptake and solubility in the case of acrylic fibers. vt.edu

The study of analogous allyl compounds provides insight into the copolymerization behavior. For example, allyl ethenesulfonate (B8298466) has been successfully copolymerized with monomers like styrene (B11656), methyl acrylate, and vinyl acetate (B1210297) using radical initiators. researchgate.net The reactivity of the allyl group in such copolymerizations can be influenced by the comonomer. In copolymerizations with styrene and methyl acrylate, the reactivity of allyl ethenesulfonate is comparable to other standard monomers, but it shows significantly higher reactivity with vinyl acetate, a phenomenon attributed to the formation of cyclic radicals. researchgate.net

Similarly, the selective copolymerization of allyl methacrylate (B99206) with styrene has been achieved via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. psu.edu This controlled radical polymerization technique allows for the creation of well-defined copolymers where the more reactive methacrylate group polymerizes, leaving the allyl groups intact as pendant functionalities for potential further cross-linking or modification. psu.edu The use of Lewis acids, such as scandium trifluoromethanesulfonate, has also been explored to catalyze the radical copolymerization of α-olefins with acrylates, addressing challenges related to the low reactivity of allylic radicals and achieving high molecular weight polymers. rsc.org

The data below summarizes findings from the copolymerization of various allyl-containing monomers with different unsaturated compounds.

| Allyl Monomer/Derivative | Unsaturated Comonomer | Polymerization Method | Key Research Findings | Citation |

| Sodium Allyl/Methallyl Sulfonate | Acrylonitrile | Not Specified | Important comonomers for producing acrylic fibers, improving properties like dye diffusion. | vt.edu |

| Allyl Ethenesulfonate (AES) | Styrene, Methyl Acrylate | Radical Polymerization | Reactivity of AES is comparable to standard monomers. | researchgate.net |

| Allyl Ethenesulfonate (AES) | Vinyl Acetate | Radical Polymerization | AES shows much higher reactivity due to the formation of cyclic radicals. | researchgate.net |

| Allyl Methacrylate (AMA) | Styrene | RAFT Polymerization | Produces linear copolymers with pendant allyl groups for further functionalization. | psu.edu |

| Allyl Methacrylate (AllMeth) | Divinylbenzene (DVB) | Suspension Polymerization | Creates porous polymers with residual allyl groups available for chemical modification. | mdpi.com |

Role in Chiral Synthesis and Asymmetric Catalysis (through related allylic systems)

This compound and related allylic substrates are pivotal reagents in chiral synthesis, primarily through transition metal-catalyzed asymmetric allylic substitution reactions. These methods allow for the construction of stereogenic centers with a high degree of control, which is fundamental in the synthesis of complex, biologically active molecules.

The most prominent methodology involving allylic systems is the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). This versatile reaction facilitates the formation of carbon-carbon and carbon-heteroatom bonds. googleapis.comresearchgate.net The general mechanism involves the reaction of a palladium(0) catalyst with an allylic substrate, like this compound, to form a π-allylpalladium intermediate. A subsequent nucleophilic attack on this intermediate, guided by a chiral ligand coordinated to the palladium, generates the final product with a specific stereochemistry. psu.edu

A notable application of this compound is in the cooperative isothiourea Lewis base-palladium catalyzed enantioselective alkylation of α-substituted-α-cyano esters. psu.edu This approach has been investigated for the construction of challenging quaternary stereogenic centers. psu.edu While achieving high levels of enantioselection can be difficult, this method represents a departure from traditional ligand-based control, suggesting new pathways for developing stereoselective protocols. psu.edu

Iridium-catalyzed asymmetric allylic substitution offers a complementary approach, often yielding branched products where palladium catalysis might yield linear ones. mdpi.commdpi.com These reactions can be performed on unstabilized enolates, broadening the scope of nucleophiles that can be used to create complex chiral molecules. mdpi.commdpi.com

| Reaction Type | Substrate | Catalyst System | Nucleophile | Key Outcome | Citation |

| Asymmetric Allylic Alkylation | This compound | Isothiourea Lewis base / Palladium | α-substituted-α-cyano esters | Construction of quaternary stereogenic centers. | psu.edu |

| Asymmetric Allylic Alkylation | Allyl Carbonates | Palladium / Chiral Phosphine Ligand | Isoxazol-5(4H)-ones | Synthesis of products with all-carbon quaternary stereocenters with high enantioselectivity. | psu.edu |

| Asymmetric Allylic Substitution | Allyl Carbonates | Iridium / Chiral Ligand | Unstabilized silyl (B83357) enolates from α,β-unsaturated ketones | Formation of allylated products in high yield and high enantioselectivity (>90% ee). | mdpi.com |

| Asymmetric Allylic Substitution | Monosubstituted Allyl Substrates | Palladium / Chiral Ligand | Nitromethane | High yields with excellent regio- and enantioselectivities. | mdpi.com |

The enantioselectivity of the reaction is primarily controlled by the chiral ligand attached to the metal catalyst. The ligand creates a "chiral pocket" that influences how the nucleophile approaches the π-allyl intermediate, thereby directing the formation of one enantiomer over the other. googleapis.com The structure of the substrate itself also plays a role; for instance, with cyclic substrates, the geometry is more constrained, making enantioselective discrimination more difficult as the catalyst must generate a more precisely defined chiral environment. googleapis.com

In cases involving prochiral nucleophiles and allylic electrophiles, creating vicinal stereogenic centers with high control over both enantio- and diastereoselectivity is particularly challenging due to the distance between the chiral catalyst and the newly forming stereocenter at the nucleophile. To address this, synergistic catalysis, which employs a second catalyst (such as a Lewis base or another metal) to control the nucleophile's stereochemistry, has emerged as a powerful strategy. psu.edu This dual-catalyst approach can enhance both reactivity and selectivity beyond what is achievable with a single palladium catalyst system.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of allyl methanesulfonate (B1217627). By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of allyl methanesulfonate, providing unambiguous information about the hydrogen and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The methanesulfonyl group's methyl protons typically appear as a singlet. The allyl group's protons present a more complex pattern, with distinct signals for the vinyl and methylene (B1212753) protons, often showing intricate splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the this compound molecule. This includes distinct resonances for the methyl carbon of the methanesulfonate group and the three distinct carbons of the allyl group (the CH2 attached to the oxygen, the central CH, and the terminal CH2). sigmaaldrich.com

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound. Note that exact values can vary depending on the solvent and experimental conditions. sigmaaldrich.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (mesylate) | ~3.0 | ~37.1 |

| -O-CH₂- | ~4.6 | ~68.9 |

| -CH= | ~5.9 | ~132.0 |

| =CH₂ | ~5.3-5.4 | ~120.0 |

This table presents representative NMR data and may not reflect all literature values.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the vibrational frequencies of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. researchgate.net Prominent peaks include those for the S=O stretching vibrations of the sulfonate group, typically found in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric). researchgate.netualberta.ca Additionally, characteristic absorptions for the C-O-S linkage and the C=C and C-H bonds of the allyl group are observable. researchgate.netualberta.ca

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond of the allyl group typically gives a strong signal in the Raman spectrum. The symmetric vibrations of the sulfonate group also produce distinct Raman bands.

The table below lists key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ (sulfonate) | Asymmetric Stretch | 1350 - 1400 |

| SO₂ (sulfonate) | Symmetric Stretch | 1170 - 1200 |

| C-O (ester) | Stretch | 1000 - 1050 |

| C=C (alkene) | Stretch | 1640 - 1650 |

| =C-H (alkene) | Stretch | 3080 - 3100 |

| C-H (alkane) | Stretch | 2900 - 3000 |

This table presents representative IR and Raman data and may not reflect all literature values.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is particularly useful for obtaining highly accurate mass measurements, which aids in confirming the molecular formula. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing how the molecule breaks apart under ionization.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, Fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, Elemental composition |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to study the electronic transitions within a molecule. spectroscopyonline.comcovalentmetrology.com this compound itself does not possess strong chromophores that absorb in the visible region. However, the allyl group's π to π* transition can be observed in the UV region. While not the primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be useful for quantitative analysis, particularly when derivatized with a chromophore, and for monitoring reactions involving the allyl group. americanpharmaceuticalreview.comagriculturejournals.cz The technique is generally more applicable to conjugated systems or molecules with strong light-absorbing groups. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure and Configuration

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a suitable method for the analysis of this compound. americanpharmaceuticalreview.comglobalresearchonline.net When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information. globalresearchonline.nettaylorfrancis.com The choice of a suitable capillary column is critical for achieving good separation from related substances.

High-Performance Liquid Chromatography (HPLC): While this compound lacks a strong chromophore for standard UV detection, HPLC can still be employed. rsc.org Derivatization with a UV-active agent can enhance detection sensitivity. rsc.org Reversed-phase HPLC is a common mode, and when coupled with a mass spectrometer (LC-MS), it becomes a highly powerful tool for both separation and identification. oup.com

The following table summarizes the applicability of different chromatographic methods for the analysis of this compound.

| Technique | Detector(s) | Applicability |

| Gas Chromatography (GC) | FID, MS | Suitable for volatile and thermally stable compounds. americanpharmaceuticalreview.com |

| High-Performance Liquid Chromatography (HPLC) | UV (with derivatization), MS | Useful for separation from non-volatile impurities. rsc.orgoup.com |

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS/SIM)

Gas chromatography (GC) is a frequently used technique for the analysis of volatile compounds like this compound. When coupled with sensitive detectors, it provides robust and reliable results.

GC with Flame Ionization Detection (FID) : GC-FID is a widely available method for the analysis of sulfonate esters. americanpharmaceuticalreview.com While it is a robust technique, it may lack the required sensitivity for detecting trace-level genotoxic impurities (GTIs). americanpharmaceuticalreview.comnih.gov The development of a GC-FID method for alkyl mesylates has reported detection and quantitation limits of 0.02 ppm and 0.05 ppm, respectively. globalresearchonline.net

GC with Mass Spectrometry (GC-MS) : For enhanced selectivity and sensitivity, GC is often coupled with a mass spectrometer (MS). americanpharmaceuticalreview.com GC-MS methods, particularly those using Single Ion Monitoring (SIM), are highly effective for the trace analysis of sulfonate esters. americanpharmaceuticalreview.comresearchgate.net The SIM mode allows the detector to focus on specific ions characteristic of the analyte, thereby increasing sensitivity and reducing background noise. researchgate.netcore.ac.uk This is particularly important for quantifying potential genotoxic impurities at low ppm levels. americanpharmaceuticalreview.com GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, with reported limits of quantitation (LOQ) for some sulfonate esters as low as 0.10–1.05 ng mL−1. sci-hub.se

The table below summarizes typical parameters for GC-based analysis of related sulfonate esters.

| Parameter | GC-FID | GC-MS/SIM | GC-MS/MS |

| Detector | Flame Ionization Detector | Mass Spectrometer (Single Ion Monitoring) | Tandem Mass Spectrometer |

| Primary Use | Quantification of alkyl methanesulfonates. americanpharmaceuticalreview.com | Trace analysis of genotoxic impurities. americanpharmaceuticalreview.comresearchgate.net | Ultra-trace analysis of genotoxic impurities. sci-hub.se |

| Selectivity | Moderate | High | Very High |

| Sensitivity | Can be limited for trace analysis. nih.gov | High, suitable for ppm levels. americanpharmaceuticalreview.comresearchgate.net | Extremely high, suitable for sub-ppm levels. sci-hub.se |

| Column Example | DB-WAX (30 m × 0.53 mm × 1.0 μm). globalresearchonline.net | Agilent HP-5 MS ultra inert (30 m × 0.25 mm i.d., 0.25 μm). sci-hub.se | Agilent HP-5 MS ultra inert (30 m × 0.25 mm i.d., 0.25 μm). sci-hub.se |

| Carrier Gas | Nitrogen or Helium. globalresearchonline.net | Helium. researchgate.netsci-hub.se | Helium. sci-hub.se |

Liquid Chromatography (LC) Techniques (e.g., HPLC, NP-HPLC, RP-HPLC)

Liquid chromatography (LC) is a versatile and widely used technique in the pharmaceutical industry. americanpharmaceuticalreview.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone of analytical chemistry. For sulfonate esters like this compound, which lack a strong UV chromophore, direct detection by HPLC-UV can be challenging and may require derivatization to enhance sensitivity. researchgate.netgoogle.com Derivatization involves reacting the analyte with a reagent to form a product that is more easily detectable. nih.govmdpi.com

Normal-Phase HPLC (NP-HPLC) : NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. It is a viable option for molecules soluble in normal phase solvents. americanpharmaceuticalreview.com NP-HPLC can be used for the simultaneous analysis of various compounds in oil samples. mdpi.com

Reversed-Phase HPLC (RP-HPLC) : RP-HPLC is the most common mode of HPLC, employing a non-polar stationary phase and a polar mobile phase. americanpharmaceuticalreview.com It is highly effective for separating complex mixtures using gradient elution. americanpharmaceuticalreview.com RP-HPLC methods have been developed for the estimation of related compounds, such as allyl isothiocyanate, demonstrating good accuracy and precision. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Typical Application for Related Compounds |

| NP-HPLC | Polar (e.g., Silica) | Non-polar (e.g., n-hexane/tetrahydrofuran/acetonitrile (B52724)/2-propanol mixture). mdpi.com | Simultaneous analysis of multiple components in complex matrices. mdpi.com |

| RP-HPLC | Non-polar (e.g., C8, C18) | Polar (e.g., Water:Methanol, 30:70 v/v). nih.gov | Estimation of process-related impurities and degradation products. oup.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is considered a hybrid of gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the mobile phase. ijarsct.co.inscribd.com

SFC offers several advantages, including faster separations and reduced use of toxic solvents compared to HPLC. chromatographyonline.com It is particularly beneficial for the analysis of thermally labile compounds that are not suitable for GC. ijarsct.co.in The technique allows for high chromatographic efficiency due to the low viscosity and high diffusivity of supercritical fluids. chromatographyonline.comnih.gov SFC can be coupled with various detectors, including mass spectrometers (SFC-MS), and is applicable to a wide range of compounds, including chiral separations. chromatographyonline.comnih.govuliege.be While its selectivity can sometimes be less than HPLC, it offers a powerful alternative for complex separations. ijarsct.co.in

Ion Chromatographic Characterization (IC)

Ion Chromatography (IC) is a specialized technique used for the separation and quantification of ions. It has been successfully applied to the characterization of ionic liquids containing the methanesulfonate anion. d-nb.info In this context, IC is used to confirm the absence of halide impurities and to verify the quantitative exchange of anions during synthesis. d-nb.info The retention time of the methanesulfonate anion is typically short, indicating a lower affinity for the stationary phase compared to other anions like chloride. d-nb.info Certified reference materials for methanesulfonate are available for IC, ensuring the accuracy and traceability of measurements. sigmaaldrich.comreagecon.com

Quantitative Analytical Approaches in Research

Quantitative analysis of this compound and related sulfonate esters is critical, especially when they are considered potential genotoxic impurities (PGIs). nih.gov The primary goal of these quantitative methods is to achieve very low detection and quantification limits, often at the parts-per-million (ppm) level. americanpharmaceuticalreview.com

Research findings have demonstrated the development of highly sensitive methods for this purpose. For instance, a GC-MS method was validated for the trace analysis of methyl, ethyl, isopropyl, and hexyl mesylates with a limit of quantitation (LOQ) of 0.05 ppm. globalresearchonline.net Another study reported a GC-MS/MS method with LOQs for nine common sulfonate esters ranging from 0.10 to 1.05 ng mL−1, which is significantly lower than previously reported methods. sci-hub.se

For LC-based methods, derivatization is a common strategy to enhance sensitivity. An HPLC-UV method using a derivatization reagent achieved LOQ values of 0.3 ppm and 0.6 ppm for methyl and ethyl methanesulfonate, respectively. mdpi.com LC-MS/MS methods offer direct, sensitive, and robust analysis without the need for derivatization, with reported LOQs for methyl and ethyl methanesulfonate at 0.4 µg/g. nih.gov

The accuracy of these methods is typically assessed through recovery studies, with acceptable recovery ranges generally falling between 80% and 120%. nih.govsci-hub.se The precision is evaluated by calculating the relative standard deviation (RSD) of repeated measurements, which should be low, often below 5%. researchgate.netmdpi.com

The table below presents a summary of quantitative data from various research studies on related methanesulfonate compounds.

| Analytical Method | Analyte(s) | Limit of Quantitation (LOQ) | Recovery Range (%) | RSD (%) |

| GC-MS | Methyl, Ethyl, Isopropyl, and Hexyl Mesylates | 0.05 ppm. globalresearchonline.net | 97.1 - 107.1. globalresearchonline.net | Not specified |

| GC-MS/MS | 9 Sulfonate Esters | 0.10–1.05 ng mL−1. sci-hub.se | 75 - 120. sci-hub.se | Not specified |

| LC-MS/MS | Methyl and Ethyl Methanesulfonate | 0.4 µg/g. nih.gov | 80 - 120. nih.gov | Not specified |

| Derivatization HPLC-UV | Methyl and Ethyl Methanesulfonate | 0.3 ppm and 0.6 ppm, respectively. mdpi.com | 86.2 - 107.5. researchgate.net | 1.0 - 4.6. researchgate.net |

Environmental Fate and Degradation Pathways in Chemical Systems

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The stability of allyl methanesulfonate (B1217627) in aqueous environments is primarily dictated by the susceptibility of its ester bond to hydrolysis. In aqueous solutions, the compound can undergo hydrolysis, a reaction where water acts as a nucleophile, cleaving the alkyl-oxygen bond. This process results in the formation of allyl alcohol and methanesulfonic acid.

The rate of hydrolysis for sulfonate esters can be significantly influenced by the pH of the surrounding medium. researchgate.net While the methanesulfonate anion itself is remarkably stable and resistant to hydrolysis even in boiling water or hot alkaline solutions, the ester linkage is the reactive site for this degradation pathway. researchgate.netrsc.orgnih.gov For instance, studies on related sulfonate esters have shown that adjusting the pH can alter the hydrolysis rate by several orders of magnitude, allowing for selective cleavage. researchgate.net

The kinetics of hydrolysis for similar compounds, such as perfluorinated telomer acrylates and phosphate (B84403) esters, have been modeled, revealing half-lives that can range from several days in environments like landfills to years in marine systems, depending on the specific conditions. miljodirektoratet.notandfonline.com The hydrolysis of colistin (B93849) methanesulfonate, a complex prodrug, is a slow process that can be tracked by quantifying the release of its hydrolysis products. acs.orgresearchgate.net Although specific kinetic data for allyl methanesulfonate is not extensively documented in publicly available literature, the general principles of ester hydrolysis apply. The reaction is expected to be the primary degradation pathway in water. nih.govnih.gov

Table 1: Hydrolytic Degradation of this compound

| Parameter | Description | Reference |

| Reaction | Hydrolysis | |

| Reactants | This compound, Water | |

| Products | Allyl alcohol, Methanesulfonic acid | |

| Influencing Factors | pH, Temperature | researchgate.net |

| General Outcome | Cleavage of the ester bond is the main aqueous fate. | nih.govnih.gov |

Abiotic Degradation Pathways (e.g., Photolysis, Oxidation)

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For this compound, these pathways include photolysis and oxidation.

Photolysis: Photolysis is the degradation of a compound by light. While direct photolysis data for this compound is limited, the principles of photochemistry suggest it may be a relevant pathway. The presence of an allylic group in other molecular structures has been shown to enhance photochemical quantum yields, suggesting the double bond in this compound could make it susceptible to photodegradation. acs.org Some organic compounds containing sulfonic acid groups can be protected in a way that allows for release upon photolysis. organic-chemistry.org Furthermore, advanced oxidation processes (AOPs) involving UV light, such as UV/H₂O₂, have been shown to effectively degrade other sulfonated compounds like sodium p-perfluorous nonenoxybenzene sulfonate (OBS), with over 96% of the parent molecule being decomposed within 20 minutes under certain lab conditions. rsc.org

Oxidation: The allyl group in this compound is susceptible to oxidation. It can be epoxidized using peroxy acids or cleaved by ozonolysis. In contrast, the methanesulfonate group is highly resistant to strong oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide. rsc.org However, the methanesulfonate anion can undergo electrooxidation at high anodic potentials, a process that involves the formation of methylsulfonyloxyl radicals. rsc.org In the atmosphere, the chemical transformation of methanesulfonic acid and its salts can occur through heterogeneous oxidation by hydroxyl (OH) radicals. researchgate.net Given these properties, the oxidative degradation of this compound in the environment would likely target the allyl group rather than the stable sulfonate moiety.

Biodegradation Pathways of Related Methanesulfonate Esters and Sulfonates

Direct studies on the biodegradation of this compound are not widely available. However, insights can be drawn from the environmental behavior of its predicted hydrolysis product, methanesulfonic acid, and other related sulfonate compounds.

Methanesulfonic acid (MSA), which is formed during the hydrolysis of this compound, is considered to be biodegradable. Microbial action breaks down MSA into carbon dioxide and sulfate. This suggests that once hydrolysis occurs, one of the primary degradation products can be further mineralized by environmental microorganisms.

The broader category of sulfonated surfactants, such as linear alkylbenzene sulfonates (LAS), has been studied more extensively. LAS are known to be biodegradable, although they can be recalcitrant under certain conditions. hibiscuspublisher.com Various bacteria, including strains of Pseudomonas, have been shown to utilize LAS as a sole carbon source, effectively degrading them. scirp.orghjkxyj.org.cnresearchgate.net The efficiency of LAS biodegradation can be high, though it may require an initial lag period for microbial communities to adapt. oup.com The biodegradation of polyfluoroalkyl compounds, which can be precursors to perfluoroalkyl sulfonates, also occurs through both abiotic and biotic transformations. nih.gov

Table 2: Biodegradation of Compounds Related to this compound

| Compound/Class | Biodegradation Potential | Degradation Products | Reference |

| Methanesulfonic Acid | Readily biodegradable | CO₂, Sulfate | |

| Linear Alkylbenzene Sulfonates (LAS) | Biodegradable by various bacteria | Utilized as a carbon source | hibiscuspublisher.comscirp.orghjkxyj.org.cn |

| Sulfonated Polyesters | Mineralization occurs after initial abiotic hydrolysis | CO₂, H₂O, Biomass | acs.org |

Environmental Transport and Distribution Modeling (Theoretical Aspects)

Modeling the environmental transport and distribution of this compound provides a theoretical framework for predicting its movement and fate in ecosystems. While specific models for this compound are not prominent in the literature, models for other sulfonates like perfluorooctane (B1214571) sulfonate (PFOS) and its precursors offer a basis for understanding the key processes involved. nih.govresearchgate.net

The key factors influencing environmental transport include:

Water Solubility: Methanesulfonate salts are generally characterized by their high solubility in water. rsc.orggoogleapis.com This property suggests that this compound, or at least its degradation product methanesulfonic acid, would be mobile in aqueous systems, potentially leading to transport in surface water and groundwater.

Adsorption/Desorption: The interaction of the compound with soil and sediment particles is critical. Models for LAS and PFOS incorporate adsorption and desorption coefficients to predict how much of the chemical will be bound to solids versus remaining in the aqueous phase. researchgate.netmdpi.com The organic matter content and clay composition of soils are significant factors in these interactions. mdpi.com

Degradation Rates: The rates of hydrolysis, photolysis, and biodegradation are essential inputs for any fate model. The rapid hydrolysis of this compound to the more stable and soluble methanesulfonic acid and mobile allyl alcohol would be a dominant feature in its environmental transport model. nih.gov

Volatilization: For compounds like methyl and ethyl methanesulfonate, volatilization from water surfaces is considered a potential, though secondary, fate process compared to hydrolysis. nih.govnih.gov The vapor pressure of this compound (0.0962 mmHg at 25°C) suggests that volatilization could play a role in its distribution. lookchem.com

Transport models like PHREEQC and GeoStudio are used to simulate the movement of contaminants, coupling hydrodynamic parameters with chemical reactions such as kinetic degradation and equilibrium sorption. researchgate.netmdpi.com A theoretical model for this compound would predict that upon release into an aqueous environment, it would undergo relatively rapid hydrolysis, leading to a plume of its more stable and soluble degradation products, allyl alcohol and methanesulfonic acid, which would then be subject to further transport and biodegradation.

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying allyl methanesulfonate in laboratory settings?

this compound can be synthesized via the method described by Chautemps et al., which involves reacting allyl alcohol with methanesulfonyl chloride under controlled conditions. Post-synthesis, purification is achieved through vacuum distillation (boiling point: 76–73 Torr), followed by validation of purity (>97.5%) using proton nuclear magnetic resonance (p.m.r.) spectroscopy . Critical steps include inert atmosphere maintenance to prevent side reactions and precise temperature control during distillation.

Q. What methodologies are used to assess the mutagenic potential of this compound?

Mutagenicity is evaluated using the Ames test (Salmonella typhimurium strain TA100) without metabolic activation (S-9 mix), as the compound acts as a direct mutagen. The NBP (4-(4-nitrobenzyl)pyridine) test is employed to quantify alkylating activity, where this compound exhibits strong reactivity due to its methanesulfonate leaving group. Dose-response curves are generated at concentrations between 0.001–0.05 μL per 2 mL incubation volume, with bacterial survival rates monitored to avoid cytotoxicity artifacts .

Q. How does this compound compare to other allylic compounds in alkylating potency?

A comparative analysis of allylic compounds reveals that leaving group chemistry dictates alkylating and mutagenic activity:

| Compound | Leaving Group | Alkylating Activity (NBP Test) | Mutagenicity (Revertants/μg) |

|---|---|---|---|

| This compound | MsO⁻ | High | 1,200 ± 150 |

| Allyl iodide | I⁻ | High | 1,500 ± 200* |

| Allyl bromide | Br⁻ | Moderate | 800 ± 100 |

| Allyl chloride | Cl⁻ | Low | 200 ± 50 |

*Allyl iodide’s mutagenicity may be underestimated due to iodine toxicity in bacterial assays .

Advanced Research Questions

Q. What mechanistic insights explain the inverse relationship between S-9 mix addition and mutagenicity for this compound?